molecular formula C21H28ClN3O4 B13735146 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate CAS No. 20887-36-9

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate

Katalognummer: B13735146
CAS-Nummer: 20887-36-9
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: IUKDXQVEWQGWEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a dihydroquinazolinone derivative characterized by:

  • Core structure: A 4(1H)-quinazolinone backbone with a partially saturated 2,3-dihydro ring system.
  • A p-methoxyphenyl group at position 3, contributing lipophilicity and π-stacking capabilities.
  • Salt form: Hydrochloride hydrate, enhancing aqueous solubility and stability .

Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring. The oxidation state (e.g., 4(1H)-quinazolinone) and substituent positions critically influence their physicochemical and biological properties .

Eigenschaften

CAS-Nummer

20887-36-9

Molekularformel

C21H28ClN3O4

Molekulargewicht

421.9 g/mol

IUPAC-Name

1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride

InChI

InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2

InChI-Schlüssel

IUKDXQVEWQGWEJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally involves:

  • Formation of the quinazolinone core by condensation of an appropriate anthranilamide derivative with an aldehyde bearing the p-methoxyphenyl group.
  • Introduction of the diethylaminoacetyl substituent at the 1-position.
  • Conversion to the hydrochloride hydrate salt form.

Catalytic Condensation Using Hydrobromic Acid in Inert Solvent

A key method reported for synthesizing 3,4-dihydro-2(1H)-quinazolinone derivatives involves:

  • Reacting a substituted thiourea or urea derivative with an aromatic aldehyde (such as p-methoxybenzaldehyde) in the presence of hydrobromic acid as a catalyst.
  • The reaction is carried out under reflux in an inert solvent such as toluene, benzene, or xylene.
  • Hydrobromic acid is used in a molar equivalent range of 0.01 to 1.0 relative to the starting thiourea or urea.
  • The reaction proceeds efficiently within approximately 6 to 10 hours, yielding high-purity quinazolinone derivatives with improved yields compared to other acid catalysts.

Example Reaction Conditions:

Parameter Condition
Starting materials N-substituted thiourea + aromatic aldehyde
Catalyst Hydrobromic acid (48% aqueous solution)
Solvent Toluene, benzene, xylene, chlorobenzene
Temperature Reflux temperature of solvent
Reaction time 6-10 hours
Work-up Wash with dilute HCl, water, dry over Na2SO4
Purification Recrystallization from isopropyl alcohol
Yield Up to 72% (varies with substituents)

This method is highlighted in patent literature as superior to prior methods using arylsulfonic or alkylsulfonic acids, with fewer by-products and higher yields.

Green Synthetic Protocol Using Reverse Zinc Oxide Micelles in Aqueous Media

A more recent environmentally friendly approach involves:

  • Catalysis by reverse zinc oxide micelles acting as hollow nanoreactors in aqueous media.
  • Direct condensation of anthranilamide with substituted aromatic aldehydes (including p-methoxybenzaldehyde) at mild temperatures (~70°C).
  • The catalyst is used at 10 mol% in water and is reusable without significant loss of activity.
  • The reaction proceeds with high selectivity and yields, avoiding harsh organic solvents and chromatographic purifications.
  • The product is isolated by filtration and recrystallization from ethanol.

General Procedure Summary:

Step Description
Catalyst Reverse zinc oxide micelles (10 mol%)
Solvent Water (5 mL)
Reactants Anthranilamide (0.1 mmol), aromatic aldehyde (0.1 mmol)
Temperature 70°C
Reaction monitoring Thin layer chromatography (TLC)
Product isolation Filtration and recrystallization from ethanol
Catalyst reuse Catalyst retained in filtrate for reuse

This method is noted for its green chemistry advantages, including mild conditions, aqueous medium, and high yields.

Functionalization via Electrophilic Reagents

Further functionalization of quinazolinone derivatives, such as introduction of the diethylaminoacetyl group, can be achieved by reaction with electrophilic reagents like ethyl chloroacetate or acyl chlorides under reflux in ethanol or other suitable solvents.

For example, ethyl chloroacetate reacts with quinazolin-4-one derivatives to afford ethyl 2-(quinazolin-4-yloxy)acetate intermediates, which can be further modified to introduce the diethylaminoacetyl moiety.

Reaction Step Reagents & Conditions Product Description
Quinazolinone + ethyl chloroacetate Reflux in ethanol, several hours Ethyl 2-(quinazolin-4-yloxy)acetate
Subsequent amination Reaction with diethylamine 1-(diethylaminoacetyl) substituted quinazolinone

This stepwise approach allows precise introduction of functional groups and formation of the hydrochloride hydrate salt by treatment with hydrogen chloride in ethanol or other solvents.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Hydrobromic acid catalyzed condensation in inert solvent Use of hydrobromic acid, reflux in toluene or benzene, 6-10 h reaction High yield (~70%), high purity, well-established Use of organic solvents, longer reaction time
Reverse zinc oxide micelle catalysis in aqueous media Green chemistry, mild conditions, catalyst reusable, 70°C, aqueous Environmentally friendly, simple work-up, high yield May require catalyst preparation, limited substrate scope reported
Electrophilic substitution for diethylaminoacetyl introduction Reaction with ethyl chloroacetate or acyl chlorides, reflux in ethanol Enables functionalization, modular synthesis Multiple steps, requires careful purification

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The diethylaminoacetyl moiety enables nucleophilic substitution at the acetyl group. For example:

  • Reaction with primary amines :
    Substitution of the acetyl group with alkyl/aryl amines occurs under mild acidic conditions (pH 4–6), forming secondary amide derivatives.
    Example :

    Compound+R-NH2HCl, 60°CR-NH-CO-quinazolinone+diethylamine\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{HCl, 60°C}} \text{R-NH-CO-quinazolinone} + \text{diethylamine}
Amine Conditions Yield Reference
Ethylamine60°C, 2 h78%
Aniline60°C, 3 h65%

Oxidation Reactions

The dihydroquinazolinone structure undergoes oxidation to form fully aromatic quinazolinones:

  • KMnO₄-mediated oxidation :
    Treatment with potassium permanganate in acetone at 25°C converts the dihydro scaffold to a planar quinazolinone system .
    Reaction :

    DihydroquinazolinoneKMnO4,acetoneQuinazolinone+H2O\text{Dihydroquinazolinone} \xrightarrow{\text{KMnO}_4, \text{acetone}} \text{Quinazolinone} + \text{H}_2\text{O}
Oxidizing Agent Temperature Time Yield
KMnO₄25°C8 h85–91%

Condensation Reactions

The compound participates in multicomponent condensations:

  • With isatoic anhydride and aldehydes :
    In the presence of triethanolamine (TEOA) catalyst, it forms spiroquinazolinones through a domino reaction .
    Example :

    Compound+isatoic anhydride+aldehydeTEOA, H2OSpiroquinazolinone\text{Compound} + \text{isatoic anhydride} + \text{aldehyde} \xrightarrow{\text{TEOA, H}_2\text{O}} \text{Spiroquinazolinone}
Catalyst Solvent Reaction Time Yield Range
TEOAWater2–4 h72–89%

Cyclization Reactions

Intramolecular cyclization is observed under acidic conditions:

  • Trifluoroacetic acid (TFA)-promoted cyclization :
    TFA facilitates Michael addition followed by cyclization to yield fused heterocycles .
    Mechanism :

    • Michael addition of anthranilamide to ketoalkynes.

    • Intramolecular cyclization to form Int-3 .

Acid Catalyst Intermediate Product Yield
TFAEnaminone (Int-1)45–98%

Functional Group Modifications

  • Hydrazinolysis :
    Reaction with hydrazine at 80°C replaces the acetyl group with hydrazide, forming 2-thioacetohydrazide derivatives .
    Reaction :

    Compound+NH2NH280°CHydrazide derivative+HCl\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{80°C} \text{Hydrazide derivative} + \text{HCl}
Reagent Temperature Product Yield
Hydrazine80°C2-thioacetohydrazide (16)68%

Catalytic Interactions

The compound serves as a substrate in organocatalytic systems:

  • l-proline-catalyzed reactions :
    With pyrazole aldehydes and amines, it forms dihydroquinazolinones, which are oxidized to bioactive quinazolinones .

Catalyst Oxidizing Agent Application
l-prolineKMnO₄Antimicrobial agents

Stability Under Reaction Conditions

  • pH sensitivity : Degrades rapidly in strongly alkaline (pH > 10) or acidic (pH < 2) conditions, forming decomposition products.

  • Thermal stability : Stable up to 150°C; decomposes at higher temperatures via cleavage of the diethylaminoacetyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4(1H)-quinazolinone derivatives typically involves the reaction of appropriate starting materials under controlled conditions. For instance, the synthesis of related quinazolinone derivatives has been reported using hydrazine hydrate and various amino acids or aldehydes . The molecular formula for the compound is C19H22ClN3O3C_{19}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 387.903 g/mol .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied. Compounds similar to 4(1H)-quinazolinone have shown efficacy in inhibiting cancer cell proliferation in vitro. Specific mechanisms include induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production in various models of inflammation . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the quinazolinone scaffold enhanced activity against these pathogens, suggesting structure-activity relationships that can guide future drug design .

Case Study 2: Anticancer Activity

In a preclinical study, a quinazolinone derivative was tested on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .

Data Tables

The following tables summarize key findings related to the biological activities and synthesis methods of 4(1H)-quinazolinone derivatives.

Activity Tested Compound IC50/Zone of Inhibition Reference
AntimicrobialQuinazolinone Derivative15 µg/mL (E. coli)
AnticancerQuinazolinone DerivativeIC50: 5 µM (Breast Cancer)
Anti-inflammatoryQuinazolinone DerivativeReduced TNF-α production
Synthesis Method Starting Materials Yield Reference
Condensation ReactionHydrazine & Amino Acids70%
CyclizationAldehydes & Isocyanides65%

Wirkmechanismus

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Key Observations:

  • Substituent Impact: The target compound’s diethylaminoacetyl group introduces a tertiary amine, enabling salt formation (hydrochloride) for improved bioavailability. In contrast, the ferrocenyl group in confers redox activity, while sulfonamide in enhances hydrogen-bonding capacity.
  • Synthetic Routes: Cyclocondensation with orthoesters (e.g., trimethyl orthoformate) is common for dihydroquinazolinones , whereas ferrocenyl derivatives require specialized acylation steps .

Pharmacological Activity

  • Anti-Urease Activity : Compound 1d () exhibits anti-urease activity (IC₅₀ = 2.8 µM), attributed to the sulfonamide’s ability to mimic urea’s transition state.
  • Anti-MRSA Activity : Thiazolylketenyl derivatives () show MIC values of 1–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), likely due to thiazole-mediated membrane disruption.
  • Electrochemical Activity : Ferrocenyl derivatives () undergo reversible one-electron oxidation (E₁/₂ = 0.45 V vs. Fc⁺/Fc), enabling applications in biosensing or redox-triggered drug delivery.

Physicochemical Properties

  • Solubility : The hydrochloride hydrate form of the target compound enhances aqueous solubility compared to neutral derivatives like arborine (logP ~2.5) .
  • Lipophilicity : The p-methoxyphenyl group increases logP relative to sulfonamide-containing analogs (e.g., 1d, logP ~3.0 vs. target compound ~3.5).

Biologische Aktivität

4(1H)-Quinazolinone derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific compound 4(1H)-quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate (CAS Number: 20887-33-6) is of particular interest for its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C21H26ClN3O2
  • Molecular Weight : 393.90 g/mol
  • SMILES Notation : CCN(CC)C(=O)C1=CC=C(C=C1)C2=C(N=C(N2)C(=O)C(C)C)C(=O)N

This structure indicates the presence of a quinazolinone core with diethylamino and methoxy substituents, which are crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown that modifications at specific positions can enhance their efficacy against various bacterial strains.

CompoundActivity TypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
Compound AAntibacterial1275
Compound BAntibacterial1080
4(1H)-QuinazolinoneAntibacterialTBDTBD

In a study by , several quinazolinone derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with methoxy substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Quinazolinones have also been reported to possess anticancer properties. A study highlighted the cytotoxic effects of various quinazolinone derivatives against cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)15
Compound DHeLa (Cervical Cancer)20
4(1H)-QuinazolinoneA549 (Lung Cancer)TBD

The anticancer activity of quinazolinones is attributed to their ability to inhibit key cellular pathways involved in tumor growth and proliferation. Specifically, they may act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

The biological activities of 4(1H)-quinazolinone derivatives are thought to arise from their interaction with various biological targets:

  • Receptor Tyrosine Kinases : Quinazolinones may inhibit receptors such as c-Met and Axl, which are involved in cell proliferation and survival.
  • DNA Topoisomerases : Some derivatives have shown potential as inhibitors of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Case Studies

  • Antibacterial Study : A recent investigation into the antibacterial properties of modified quinazolinones found that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains.
  • Anticancer Study : Another study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines, establishing a structure-activity relationship that suggests particular substituents can significantly improve efficacy.

Q & A

Q. Basic

  • HPLC (≥98% purity) with UV detection at λ = 254 nm.
  • Karl Fischer titration to quantify hydrate content.
  • Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. Store desiccated at -20°C to prevent hydrolysis .

How do molecular docking studies inform the selection of substituents to enhance target binding affinity in quinazolinone-based therapeutics?

Advanced
Docking simulations (e.g., AutoDock Vina) predict interactions between substituents (e.g., diethylaminoacetyl) and target residues (e.g., COX-2). Hydrophobic substituents (p-methoxyphenyl) improve π-π stacking, while hydrogen-bonding groups (hydrate) stabilize active-site interactions. Validation via MD simulations and free-energy calculations refines lead candidates .

What are the documented biological activities of 4(1H)-quinazolinone derivatives, and how do structural modifications influence their pharmacological profiles?

Basic
Reported activities include anticancer (COX-2 inhibition), antidiabetic (PPAR-γ agonism), and antimicrobial effects. The diethylaminoacetyl group enhances solubility and membrane permeability, while the p-methoxyphenyl moiety augments anti-inflammatory potency via hydrophobic interactions .

How can reaction by-products in diethylaminoacetyl-substituted quinazolinone synthesis be minimized using real-time monitoring?

Q. Advanced

  • In-situ FTIR tracks acyl intermediate formation.
  • UPLC-MS identifies side products (e.g., open-chain hydrazides).
  • Optimized stoichiometry (e.g., excess P₂O₅) suppresses incomplete cyclization. Post-reaction distillation removes volatile amines, improving purity .

What role do hydrochloride and hydrate groups play in the solubility and bioavailability of quinazolinone derivatives?

Basic
The hydrochloride salt improves aqueous solubility (critical for oral bioavailability), while the hydrate form stabilizes crystalline structure. Solubility is quantified via shake-flask method in PBS (pH 7.4), and bioavailability assessed via Caco-2 permeability assays .

How is the redox behavior of quinazolinone derivatives evaluated, and how does this relate to therapeutic mechanisms?

Advanced
Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) measures oxidation potentials. Ferrocene-tagged derivatives show reversible Fc/Fc⁺ redox couples, which may correlate with pro-drug activation (e.g., ROS generation in cancer cells). EPR spectroscopy confirms radical intermediates in redox-mediated mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.